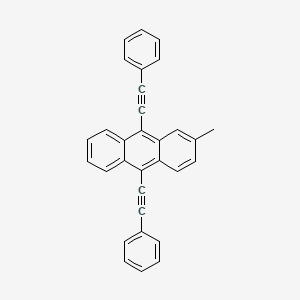

9,10-Bis(phenylethynyl)-2-methylanthracene

Übersicht

Beschreibung

9,10-Bis(phenylethynyl)-2-methylanthracene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties. This compound is characterized by its high quantum yield and stability, making it a valuable material in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(phenylethynyl)-2-methylanthracene typically involves the Sonogashira cross-coupling reaction. This method uses palladium catalysts to couple phenylethynyl groups to the anthracene core . The reaction conditions often include the use of copper iodide as a co-catalyst and an amine base in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting .

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Bis(phenylethynyl)-2-methylanthracene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or nitrated anthracenes .

Wissenschaftliche Forschungsanwendungen

Photophysical Properties

BPEA exhibits significant fluorescence characteristics due to its conjugated structure. This compound is often used as a fluorophore in various applications, including:

- Fluorescent Dyes : BPEA is utilized as a green-emitting fluorescent dye in biological imaging and sensor applications. Its high quantum yield and stability make it suitable for these purposes .

- Chemiluminescence : BPEA acts as a reagent in chemiluminescence studies, contributing to the development of light-emitting devices and sensors. It has been shown to produce strong luminescence when used in conjunction with peroxyoxalate chemiluminescence systems .

Organic Electronics

BPEA is gaining traction in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells:

- Dopant for OLEDs : The compound is employed as a dopant in OLEDs due to its ability to enhance light emission efficiency. Its incorporation into the active layer of OLEDs improves device performance by increasing the brightness and color purity of emitted light .

- Singlet Fission : BPEA has been studied for its potential in enhancing solar cell efficiency through singlet fission (SF). In this process, a high-energy singlet exciton is converted into two lower-energy triplet excitons, effectively doubling the number of charge carriers generated from absorbed photons. Studies indicate that BPEA can achieve high triplet yields, making it a promising candidate for next-generation solar cell materials .

Material Science

The structural properties of BPEA allow it to be used in various material science applications:

- Polymeric Materials : BPEA has been incorporated into polymer matrices to create materials with enhanced optical properties. Its rigid structure contributes to improved thermal stability and mechanical strength in polymer composites .

- Nanostructured Films : Research has demonstrated that BPEA can form nanostructured films that exhibit unique electronic properties. These films are being explored for use in advanced electronic devices and sensors .

Case Studies and Research Findings

Several studies highlight the potential of BPEA across various applications:

- Torsional Disorder and Excited State Dynamics : Research published by RSC Publishing investigated how torsional disorder affects the excited state dynamics of BPEA in different solvents. The study found that solvent viscosity significantly influences the absorption and emission spectra, providing insights into optimizing conditions for practical applications .

- Efficient Singlet Fission : A study published on PubMed revealed that polycrystalline thin films of BPEA exhibit efficient singlet fission, with calculated triplet state energies that support its use in enhancing solar cell performance. The findings suggest that BPEA could play a crucial role in developing more efficient energy conversion devices .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Photophysics | Fluorescent dyes | High quantum yield |

| Chemiluminescence | Strong luminescence | |

| Organic Electronics | OLED dopant | Enhanced efficiency |

| Solar cells (singlet fission) | Increased energy conversion | |

| Material Science | Polymer composites | Improved thermal stability |

| Nanostructured films | Unique electronic properties |

Wirkmechanismus

The mechanism of action of 9,10-Bis(phenylethynyl)-2-methylanthracene involves its ability to absorb and emit light. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of light as it returns to the ground state. This process is influenced by the molecular structure and the surrounding environment, such as solvent viscosity and temperature .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,10-Bis(phenylethynyl)anthracene: Similar in structure but lacks the methyl group at the 2-position.

9-(4-Phenylethynyl)anthracene: Contains only one phenylethynyl group.

9-(4-Phenyl)anthracene: Contains a phenyl group instead of a phenylethynyl group.

Uniqueness

9,10-Bis(phenylethynyl)-2-methylanthracene is unique due to the presence of the methyl group at the 2-position, which can influence its photophysical properties and reactivity. This structural modification can lead to differences in fluorescence efficiency and stability compared to its analogs .

Biologische Aktivität

9,10-Bis(phenylethynyl)-2-methylanthracene (BPEA) is a polycyclic aromatic hydrocarbon that has garnered interest due to its unique structural properties and potential biological activities. This compound features two phenylethynyl groups attached to the anthracene backbone, which enhances its electronic properties and fluorescence characteristics.

- Molecular Formula : C31H20

- Molecular Weight : 392.49 g/mol

- CAS Number : 51580-23-5

- Melting Point : 254°C to 255°C

- Solubility : Insoluble in water; soluble in organic solvents like benzene and chloroform.

Fluorescence and Chemiluminescence

BPEA is primarily recognized for its fluorescent properties , making it useful in various applications such as:

- Fluorophores in chemiluminescence : BPEA exhibits high quantum efficiency, which is essential for applications in light-emitting devices and sensors .

- Scintillator additives : Its ability to emit light upon excitation makes it suitable for use in scintillation counters .

Photophysical Properties

Research indicates that BPEA demonstrates significant photophysical behavior influenced by its torsional disorder. In different solvent environments, the compound shows variations in excited-state dynamics, which can affect its fluorescence efficiency. For instance, studies using ultrafast spectroscopy have shown that BPEA's emission spectra can vary significantly based on solvent viscosity and concentration, leading to insights into its potential applications in photonic devices .

Biological Studies

Recent studies have explored the biological implications of BPEA:

- Anticancer Activity : Preliminary investigations suggest that derivatives of BPEA may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS) upon light activation, leading to apoptosis in targeted cells.

- Photodynamic Therapy : Due to its ability to generate singlet oxygen when excited, BPEA is being studied for use in photodynamic therapy (PDT) for cancer treatment. This method leverages the compound's photophysical properties to selectively target and destroy malignant cells .

Case Study 1: Photodynamic Applications

In a study published by Xiao et al., BPEA was incorporated into organic nanoparticles that demonstrated effective electrochemiluminescence for sensory detection of amines. The findings highlighted the compound's versatility in both sensing applications and potential therapeutic uses .

Case Study 2: Solvent Dynamics

Another investigation focused on the solvent-dependent dynamics of BPEA, revealing that the formation of triplet excited states could be influenced by the polarity of the solvent. This has implications for understanding energy transfer processes in organic photovoltaics where BPEA could be utilized as a light-harvesting material .

Comparative Analysis

The following table summarizes key properties and biological activities of similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Key Applications |

|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene | C30H18 | Fluorescence; potential anticancer activity | Chemiluminescent probes |

| 9,10-Diphenylanthracene | C26H20 | Fluorescent; used in OLEDs | Light-emitting diodes |

| This compound | C31H20 | Anticancer; photodynamic therapy | Photonic devices; sensors |

Eigenschaften

IUPAC Name |

2-methyl-9,10-bis(2-phenylethynyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20/c1-23-16-19-29-28(20-17-24-10-4-2-5-11-24)26-14-8-9-15-27(26)30(31(29)22-23)21-18-25-12-6-3-7-13-25/h2-16,19,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIWITFMKHHGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542664 | |

| Record name | 2-Methyl-9,10-bis(phenylethynyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51580-23-5 | |

| Record name | 2-Methyl-9,10-bis(phenylethynyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.